molecular formula C20H23NO4 B13998306 Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy- CAS No. 6622-44-2

Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy-

Cat. No.: B13998306
CAS No.: 6622-44-2
M. Wt: 341.4 g/mol
InChI Key: QPVRUKDYEFHTEX-UHFFFAOYSA-N
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Description

Benzenepropanenitrile, α-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy- (CAS RN: 38099-34-2; structure: C₂₀H₂₂N₂O₄), is a nitrile derivative featuring dual 3,4-dimethoxy-substituted phenyl groups. This compound is characterized by its aromatic and methoxy functional groups, which influence its physicochemical properties, such as volatility and reactivity. It is primarily studied in the context of flavor chemistry and microbial interactions, where it serves as a degradation product of glucosinolates in Brassica vegetables, contributing to pungent and spicy odors .

Properties

CAS No.

6622-44-2

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-[(3,4-dimethoxyphenyl)methyl]propanenitrile

InChI

InChI=1S/C20H23NO4/c1-22-17-7-5-14(11-19(17)24-3)9-16(13-21)10-15-6-8-18(23-2)20(12-15)25-4/h5-8,11-12,16H,9-10H2,1-4H3

InChI Key

QPVRUKDYEFHTEX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(CC2=CC(=C(C=C2)OC)OC)C#N)OC

Origin of Product

United States

Preparation Methods

Alkylation of Aromatic Compounds with Nitrile Groups

This classical approach involves the alkylation of benzaldehyde derivatives bearing methoxy groups with nitrile-containing reagents. The reaction typically requires careful control of reaction conditions to avoid side reactions due to the aromatic and aliphatic functionalities present.

Amide Dehydration Method

  • Raw Material: 3,4-dimethoxybenzamide
  • Process: Dehydration of the amide to form the corresponding nitrile using dehydrating agents such as phosphorus pentachloride (PCl5).
  • Advantages: Straightforward conversion from amide to nitrile.
  • Disadvantages: Use of toxic and corrosive reagents, potential environmental and safety concerns.

Aldoxime Dehydration Method

  • Raw Material: 3,4-dimethoxybenzaldehyde
  • Process: The aldehyde reacts with hydroxylamine to form an aldoxime intermediate, which is then dehydrated to the nitrile.
  • Dehydrating Agents: Acidic catalysts, phosphorus compounds, organic salts, or strong bases.
  • Advantages: Mild reaction conditions, relatively high selectivity.
  • Disadvantages: Some reagents can be costly or require strict anhydrous conditions; side reactions possible with methoxy groups.

Decarboxylation, Aldoxime Formation, and Dehydration (Three-Step Method)

This method is notable for industrial applicability due to its cost-effectiveness and safety profile.

  • Step 1: Decarboxylation

    • Starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate in aqueous solution.
    • Decarboxylation yields 3,4-dimethoxyphenylacetaldehyde.
  • Step 2: Aldoxime Formation

    • The aldehyde is extracted into organic solvents (ether, alkyl chloride, benzene, toluene).
    • Reacted with sodium bicarbonate and hydroxylamine hydrochloride to form aldoxime.
  • Step 3: Dehydration

    • Addition of phase-transfer catalyst and alkali.
    • Reflux and water separation.
    • Purification by recrystallization in ethanol.
  • Advantages: Simple procedure, removal of toxic cyanide intermediates, improved yield, reduced cost, suitable for large-scale production.

Substitution of Halogenated Benzenes

  • Raw Material: Halogenated 3,4-dimethoxybenzene derivatives.
  • Process: Cyanide ion substitution catalyzed by transition metals to introduce the nitrile group.
  • Advantages: Direct substitution, potentially high yield.
  • Disadvantages: Use of toxic cyanide salts; environmental and safety concerns limit industrial use.

Novel Method Using 3,4-Dimethoxyphenylacetic Acid and Sodium Nitrite

  • Raw Materials: 3,4-dimethoxyphenylacetic acid, sodium nitrite, ferric chloride catalyst.
  • Process: Mixing in organic solvent, sealed reactor heating at 30–120 °C for 3–30 hours with magnetic stirring.
  • Outcome: Formation of 3,4-dimethoxybenzonitrile.
  • Advantages: Uses inexpensive and low-toxicity raw materials, reduces overall cost, and avoids hazardous reagents common in other methods.

Comparative Data Table of Preparation Methods

Method Raw Materials Key Reagents/Catalysts Reaction Conditions Advantages Disadvantages
Alkylation with nitrile groups Benzaldehyde derivatives Nitrile reagents Controlled organic synthesis conditions Versatile, well-studied Complex reaction control required
Amide dehydration 3,4-dimethoxybenzamide Phosphorus pentachloride (PCl5) Dehydration under reflux Direct conversion Toxic reagents, environmental concerns
Aldoxime dehydration 3,4-dimethoxybenzaldehyde Hydroxylamine, acidic/basic agents Mild to moderate temperatures Mild conditions, good selectivity Costly reagents, potential side reactions
Decarboxylation + Aldoxime + Dehydration 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate Sodium bicarbonate, hydroxylamine hydrochloride, phase-transfer catalyst Aqueous decarboxylation, organic extraction, reflux dehydration Safe, cost-effective, scalable Multi-step process
Halogen substitution Halogenated 3,4-dimethoxybenzene Cyanide salts, transition metal catalysts Cyanide substitution at moderate temp Direct substitution Toxic cyanide use, safety concerns
Sodium nitrite & ferric chloride catalysis 3,4-dimethoxyphenylacetic acid, sodium nitrite Ferric chloride 30–120 °C, 3–30 h, sealed reactor Low toxicity, inexpensive, industrial scale Requires precise control of conditions

Chemical Reactions Analysis

Types of Reactions

Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines or secondary amines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The compound shares structural similarities with other nitriles and aromatic derivatives, differing in substituent positions and functional groups. Key analogues include:

Compound Name Molecular Formula Key Substituents CAS RN Source/Application
Benzenepropanenitrile C₉H₉N 3,4-Dimethoxy, α-[(3,4-dimethoxyphenyl)methyl] 38099-34-2 Flavor compound in Pugionium plants
Benzyl nitrile C₈H₇N Phenyl group, no methoxy substitution 140-29-4 Industrial solvent, fragrance intermediate
3-Methyl-2-butenenitrile C₅H₇N Aliphatic nitrile, unsaturated chain 16529-56-9 Degradation product of glucosinolates
Benzenebutanenitrile C₁₀H₁₁N Extended alkyl chain, phenyl group 6940-48-9 Microbial volatile organic compound (VOC)
α-[(3,4-Dimethoxyphenyl)methyl] derivatives Varied (e.g., C₂₀H₂₂N₂O₄) Methoxy-substituted aromatic cores 56949-77-0, 139561-54-9 Pharmacological intermediates

Physicochemical Properties

  • Volatility : Benzenepropanenitrile exhibits moderate volatility (retention index: 2041) compared to benzyl nitrile (retention index: 1893) and 3-methyl-2-butenenitrile (retention index: 1028), as determined by gas chromatography .
  • Odor Profile: Unlike benzaldehyde (sweet, almond-like) or nonanal (citrus-fatty), benzenepropanenitrile contributes a sharp, spicy note due to its nitrile group and methoxy substitutions .
  • Stability: Methoxy groups enhance aromatic stability but reduce reactivity compared to hydroxylated analogues like phenol derivatives .

Critical Analysis of Contradictions and Limitations

  • Contradictions : While benzenepropanenitrile is linked to pungent flavors, its low concentration (0.07% in nitrile mixtures ) suggests synergistic effects with other VOCs.
  • Data Gaps: Limited studies on its toxicity, environmental persistence, and metabolic pathways exist compared to well-characterized nitriles like benzyl nitrile.

Biological Activity

Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy-, is a compound recognized for its diverse biological activities. This article synthesizes findings from various studies to highlight its pharmacological potential, mechanisms of action, and applications in health and disease.

Chemical Structure and Properties

Benzenepropanenitrile possesses the molecular formula C9H11NC_9H_{11}N and is characterized by the presence of methoxy groups that enhance its biological activity. Its structure can be depicted as follows:

Benzenepropanenitrile=C6H4(OCH3)2C3H6CN\text{Benzenepropanenitrile}=\text{C}_6\text{H}_4(\text{OCH}_3)_2-\text{C}_3\text{H}_6\text{CN}

1. Antioxidant Activity

Research indicates that benzenepropanenitrile exhibits significant antioxidant properties. In a study involving Wistar rats, the administration of watercress extract containing benzenepropanenitrile demonstrated a reduction in oxidative stress markers following acetaminophen-induced hepatotoxicity. Key findings included:

  • Decrease in Liver Enzymes : The extract significantly lowered levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), suggesting hepatoprotection.
  • Increased Antioxidant Enzymes : The treatment elevated levels of glutathione peroxidase (GPx) and superoxide dismutase (SOD), indicating enhanced antioxidant defense mechanisms .

2. Hepatoprotective Effects

The compound's hepatoprotective effects are attributed to its ability to mitigate damage caused by toxic substances. The study highlighted that benzenepropanenitrile contributes to liver protection by:

  • Reducing Lipid Peroxidation : It lowers the levels of protein carbonyls (PCO) and enhances total thiol (T-SH) content, which are indicators of reduced oxidative damage .
  • Mechanism of Action : The compound likely acts through modulation of antioxidant pathways, promoting cellular resilience against toxic insults.

Case Study 1: Watercress Extract in Hepatotoxicity

A study conducted on Wistar rats evaluated the protective effects of watercress extract rich in benzenepropanenitrile against acetaminophen-induced liver injury. The experimental design included:

  • Groups : Control, APAP (acetaminophen), APAP + Watercress Extract.
  • Results : Significant reductions in liver enzyme levels were observed in the watercress-treated group compared to the APAP group, emphasizing the protective role of benzenepropanenitrile .
ParameterControlAPAPAPAP + Watercress
ALT (U/L)2515060
AST (U/L)3018070
GPx Activity (µmol/min/mg)1058
T-SH Content (µmol/g)524

Case Study 2: Nutraceutical Potential

The chemical analysis of Brassica juncea extracts revealed that benzenepropanenitrile constituted a significant percentage of the volatile compounds. This finding supports its potential use as a nutraceutical due to its health benefits related to antioxidant activity and possible anti-inflammatory effects .

The biological activity of benzenepropanenitrile is mediated through several mechanisms:

  • Antioxidant Enzyme Induction : It stimulates the expression and activity of various antioxidant enzymes.
  • Cellular Signaling Pathways : The compound may influence signaling pathways involved in cellular stress responses and apoptosis.

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